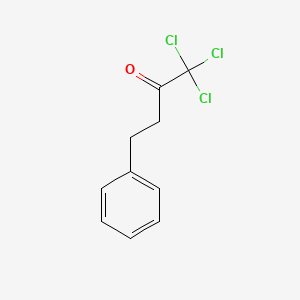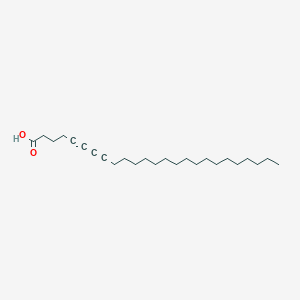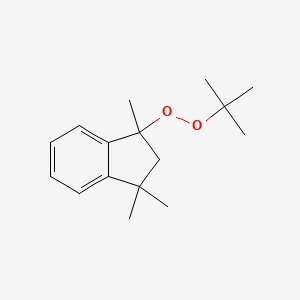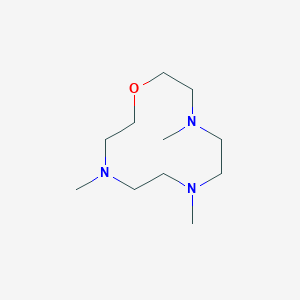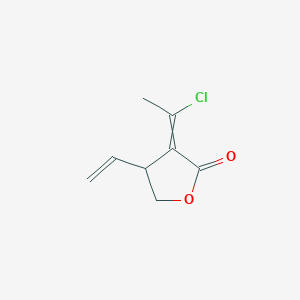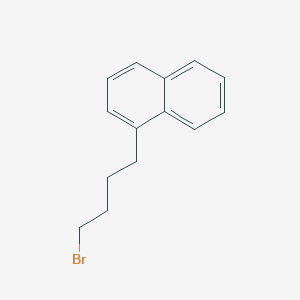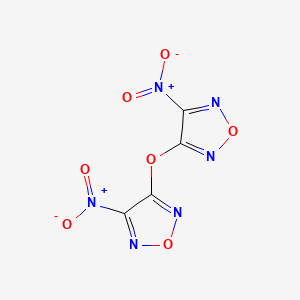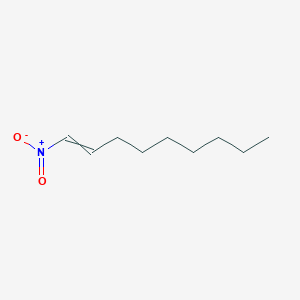
1-Nitronon-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of nitroalkenes, characterized by the presence of a nitro group (-NO₂) attached to an alkene (double bond) carbon-carbon backbone.
- The compound has a molecular weight of 171.237 g/mol and falls within the category of unsaturated hydrocarbons.
1-Nitronon-1-ene: (CAS#: 122016-31-3) is an organic compound with the chemical formula C₉H₁₇NO₂.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for various organic compounds.
Biology and Medicine: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for 1-Nitronon-1-ene depends on its specific application.
- In biological systems, it may interact with cellular targets, affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
122016-31-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-nitronon-1-ene |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3 |
InChI Key |
ZAHVEXMVJIDMLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


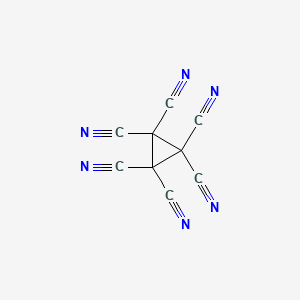

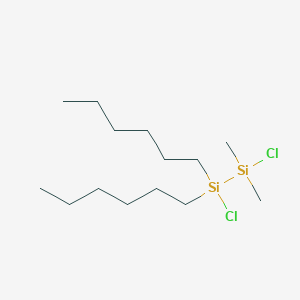
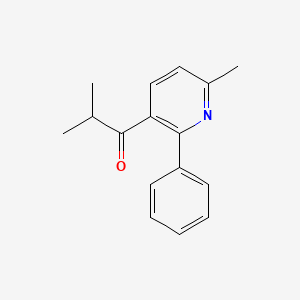
![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)
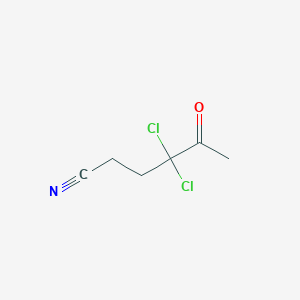
![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
